Strategic Utilization in Peptidomimetics and Drug Design[1][2][3] Executive Summary H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino acid building block essential for the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Peptidomimetics and Drug Design[1][2][3]
Executive Summary
H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino acid building block essential for the synthesis of protease-resistant peptidomimetics and novel antimicrobial peptides (AMPs). As the hydrochloride salt of the methyl ester of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-Boc-protected D-2,3-diaminopropionic acid , this compound offers a unique "plug-and-play" scaffold. It allows for the precise introduction of a basic side chain (Dap) with D-stereochemistry, conferring critical stability against proteolytic degradation while enabling solution-phase C-terminal modification.
This guide provides a comprehensive technical analysis of H-D-Dap(Boc)-OMe·HCl, detailing its physicochemical profile, synthetic utility, and rigorous experimental protocols for its application in drug development.[1]
Part 1: Chemical Identity & Physicochemical Profile[2][3][4][5]
The precise identification of this compound is critical due to the potential for confusion regarding the positioning of the tert-butyloxycarbonyl (Boc) group. CAS 363191-25-7 designates the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-Amine (Boc-Protected): Acid-labile protection. Stable to basic conditions, allowing for selective manipulation of the peptide backbone before side-chain deprotection.
C-Terminus (Methyl Ester): Base-labile protection. Protects the carboxyl group during solution-phase synthesis; removable via saponification.
Figure 1: Functional zoning of H-D-Dap(Boc)-OMe·HCl demonstrating orthogonal reactivity.
Part 2: Synthetic Utility & Mechanism
2.1 The "D-Advantage" in Drug Design
The incorporation of D-amino acids like D-Dap is a proven strategy to enhance the metabolic stability of peptide therapeutics. Endogenous proteases typically recognize L-stereoisomers; substitution with D-Dap creates a "steric clash" within the enzyme active site, significantly extending the plasma half-life of the therapeutic candidate.
2.2 Mechanism of Action in AMPs
In antimicrobial peptides (AMPs), the Dap residue introduces a positive charge (upon Boc removal) with a shorter side chain than Lysine. This alteration affects the hydrophobic moment and amphipathicity of the peptide helix.
Conductance Modulation: Research indicates that substituting Threonine with Dap in channel-forming peptides increases membrane conductance without altering ion selectivity, enhancing the lytic activity against bacterial membranes [1].
Side Chain Length: The shorter side chain of Dap (one methylene group vs. four in Lysine) constrains the conformational freedom of the positive charge, potentially increasing binding affinity to anionic bacterial lipids.
Part 3: Experimental Protocols
Expertise Note: The presence of the HCl salt requires careful neutralization during the coupling step to release the nucleophilic free amine. Failure to neutralize effectively will result in failed coupling.
Activation: Dissolve R-COOH and the coupling agent (e.g., HATU) in anhydrous DMF under nitrogen. Stir for 5 minutes at 0°C to form the activated ester.
Neutralization: In a separate vial, dissolve H-D-Dap(Boc)-OMe·HCl in minimal DMF. Add 2.0 equivalents of DIPEA. Critical: Verify pH is >8 using wet pH paper (vapor test) to ensure the amine is free.
Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 eq of DIPEA.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC or LC-MS (Target mass = MW of R-Dap-OMe + Na+).
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
(removes excess amine/base), Sat. NaHCO (removes excess acid), and Brine. Dry over NaSO.
3.2 Protocol B: Orthogonal Deprotection
Scenario: You have synthesized the intermediate R-CO-D-Dap(Boc)-OMe.
Desired Outcome
Reagent System
Mechanism
Notes
Free Side Chain
20-50% TFA in DCM
Acidolysis
Removes Boc. Ester remains intact. Risk: High concentrations may cause transesterification if methanol is present. Use scavengers (TIS) if sensitive residues are present.
Free C-Terminus
LiOH (2-3 eq) in THF/Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
O (3:1)
Saponification
Hydrolyzes Methyl Ester. Boc remains intact. Caution: Avoid strong base or heat to prevent racemization of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-carbon.
3.3 Technical Nuance: Cyclization Risk
Warning: When deprotecting the methyl ester (OMe) to a free acid, or when the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-amine is deprotected (free NH) in the presence of the C-terminal ester, there is a risk of intramolecular cyclization.
Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-amine can attack the C-terminal carbonyl, forming a lactam.
Mitigation: Perform saponification at low temperatures (0°C). If removing Boc to leave a free amine, ensure the C-terminus is already amidated or sterically bulky to discourage back-biting.
Part 4: Workflow Visualization
The following diagram illustrates the standard workflow for utilizing H-D-Dap(Boc)-OMe·HCl in the synthesis of a dipeptide building block.
Figure 2: Synthetic workflow for dipeptide assembly and divergent deprotection strategies.
Part 5: Handling, Stability & Quality Control[3]
5.1 Storage & Stability
Hygroscopicity: As an HCl salt, the compound is hygroscopic. Moisture absorption can lead to hydrolysis of the methyl ester over time.
Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Shelf Life: Stable for >2 years if stored correctly under inert gas (Argon/Nitrogen).
5.2 Quality Control (QC) Parameters
Researchers should verify the following upon receipt:
Appearance: Must be a white crystalline powder. Yellowing indicates degradation (likely amine oxidation).
1H NMR (DMSO-d6): Look for the characteristic Boc singlet (~1.4 ppm, 9H), Methyl ester singlet (~3.6 ppm, 3H), and the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-proton multiplet.
Mass Spectrometry: ESI-MS should show [M+H]+ = 219.1 (Free base mass) or adducts. Note: The HCl is not seen in the positive ion parent peak.
References
Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
Source: National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.
Source: Frontiers in Microbiology (via NIH).
URL:[Link]
The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives.
Source: MDPI Molecules.
URL:[Link]
Navigating the Synthesis of Novel Peptides: A Technical Guide to High-Purity Boc-D-Dap-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Unnatural Amino Acids in Modern Drug Discovery In the landscape of contemporary drug discovery, the use of unnatural amin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Unnatural Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery, the use of unnatural amino acids (UAAs) has become an indispensable tool for medicinal chemists.[1][] These novel building blocks offer the ability to overcome many of the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][3] By introducing unique side chains and stereochemistries, UAAs can significantly enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[3] One such pivotal building block is Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-D-Dap-OMe.HCl), a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap).
The D-configuration of the chiral center in Boc-D-Dap-OMe.HCl provides resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo half-life of peptide drug candidates.[4] Furthermore, the presence of a Boc-protected amine on the β-carbon allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), enabling the selective modification of the side chain to introduce branching, cyclization, or the attachment of payloads such as toxins or imaging agents.[5] This technical guide provides a comprehensive overview of high-purity Boc-D-Dap-OMe.HCl, including a comparative analysis of suppliers, guidance on quality assessment, and detailed protocols for its application in peptide synthesis.
Supplier and Price Comparison for High-Purity Boc-D-Dap-OMe.HCl (CAS: 363191-25-7)
The selection of a reliable supplier for critical reagents is paramount to the success of any research and development program. The following table provides a comparative analysis of various suppliers for high-purity Boc-D-Dap-OMe.HCl, focusing on catalog number, purity, available quantities, and pricing. It is important to note that prices are subject to change and may not include shipping and handling fees.
Supplier
Catalog Number
Purity
Available Quantities
Price (USD)
ChemPep
180439
Not Specified
1 g, 5 g
$250.00 (1g), $725.00 (5g)
BOC Sciences
Not Specified
Custom
Inquiry required
BLD Pharm
BD00748632
Not Specified
Custom
Inquiry required
CookeChem
BD0748632
97%
100mg, 250mg, 1g, 5g, 10g, 25g
~44 (250mg), ~310 (5g), ~956 (25g) (Converted from RMB)[6]
Quality Assessment: The Importance of the Certificate of Analysis (CoA)
Ensuring the purity and identity of starting materials is a fundamental tenet of scientific integrity. For a critical reagent like Boc-D-Dap-OMe.HCl, a thorough review of the supplier's Certificate of Analysis (CoA) is essential. A comprehensive CoA should provide, at a minimum, the following information:
Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS) to confirm the chemical structure of the compound. The data should be consistent with the known structure of Boc-D-Dap-OMe.HCl.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The CoA should provide the purity level as a percentage, determined by the area of the main peak relative to the total peak area. For high-purity applications, a purity of ≥98% is generally recommended.
Physical Properties: The appearance (e.g., white to off-white solid), and sometimes melting point, are reported to ensure the material is in the expected physical state.
Lot Number and Date of Analysis: This information is crucial for traceability and ensuring the data is recent.
Researchers should be cautious of suppliers who are unable to provide a detailed CoA or whose analysis is incomplete. For example, some suppliers may only provide a purity value without the supporting analytical data. In such cases, it is advisable to request the full analytical report or consider an alternative supplier.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of Boc-D-Dap-OMe.HCl into a peptide sequence using manual solid-phase peptide synthesis (SPPS) and the subsequent deprotection of the Boc group.
Protocol 1: Coupling of Boc-D-Dap-OMe.HCl in Solid-Phase Peptide Synthesis
This protocol describes the coupling of Boc-D-Dap-OMe.HCl to a resin-bound peptide with a free N-terminal amine.
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Boc-D-Dap-OMe.HCl and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC to the solution and allow it to react for 5-10 minutes at room temperature to form the active ester.
Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.
Monitoring the Coupling: Periodically take a small sample of the resin beads and perform a Kaiser test to monitor the disappearance of the free primary amine.[8] A negative Kaiser test (beads remain colorless or yellow) indicates the completion of the coupling reaction.
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
Caption: Workflow for coupling Boc-D-Dap-OMe.HCl in SPPS.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the acid-labile Boc protecting group from the newly incorporated D-Dap residue.
Materials:
Resin-bound peptide with a Boc-protected D-Dap residue
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), peptide synthesis grade
10% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
Resin Preparation: Wash the resin-bound peptide with DCM (3 times) to remove any residual DMF.
Deprotection: Prepare a solution of 20-50% TFA in DCM. Add this solution to the resin and agitate for 20-30 minutes at room temperature.[9] The mechanism involves protonation of the Boc group by TFA, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to yield the free amine as a TFA salt.[9][10]
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove excess TFA and the cleaved Boc-group byproducts.
Neutralization: To obtain the free amine for the next coupling step, neutralize the TFA salt by washing the resin with a 10% DIPEA in DCM solution (2 times for 5 minutes each).
Final Washing: Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent coupling reaction.
Caption: Workflow for the deprotection of the Boc group.
Conclusion
High-purity Boc-D-Dap-OMe.HCl is a valuable and versatile building block for the synthesis of novel peptide-based therapeutics. Its unique structural features enable the creation of peptides with enhanced stability and functionality. By carefully selecting suppliers, rigorously assessing the quality of the reagent through the Certificate of Analysis, and employing robust and well-defined experimental protocols, researchers can confidently incorporate this unnatural amino acid into their drug discovery programs, paving the way for the development of the next generation of peptide medicines.
References
Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 13(7), 1028-1043.
Common Organic Chemistry. Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]. Accessed February 5, 2026.
Al-Ghanim, A. M., et al. (2018). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]. Accessed February 5, 2026.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]. Accessed February 5, 2026.
Fustero, S., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(11), 2949.
ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]. Accessed February 5, 2026.
Common Organic Chemistry. Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]. Accessed February 5, 2026.
ACS Publications. Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. Available at: [Link]. Accessed February 5, 2026.
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19-41.
Han, H., et al. (2023). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Immunology, 14, 1279644.
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]. Accessed February 5, 2026.
Organic Syntheses. Z-L-Phg-Val-OMe. Available at: [Link]. Accessed February 5, 2026.
MDPI. Special Issue : Non-Natural Amino Acids in Drug Design. Available at: [Link]. Accessed February 5, 2026.
Gentile, L. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current medicinal chemistry, 23(21), 2238-2256.
Application Note: Chemoselective Deprotection of Side-Chain Boc from H-D-Dap(Boc)-OMe
[1] Introduction & Strategic Overview The synthesis of peptidomimetics often requires the use of 2,3-diaminopropionic acid (Dap) , a non-proteinogenic amino acid that serves as a precursor for beta-lactams, retro-inverso...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Overview
The synthesis of peptidomimetics often requires the use of 2,3-diaminopropionic acid (Dap) , a non-proteinogenic amino acid that serves as a precursor for beta-lactams, retro-inverso peptides, and unique cross-linking architectures.[1] The specific building block H-D-Dap(Boc)-OMe (Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate) presents a unique chemoselective challenge.[1]
While the alpha-amine is already free ("H-"), the objective is to remove the side-chain tert-butyloxycarbonyl (Boc) protecting group without degrading the C-terminal methyl ester (-OMe) .[1]
The Selectivity Challenge
The term "selective" in this context refers to Chemoselectivity (Carbamate vs. Ester) .
Boc Group: Acid-labile (cleaved by TFA or HCl).[1]
Methyl Ester: Generally acid-stable but susceptible to acid-catalyzed hydrolysis in the presence of water.[1]
Risk Factor: The resulting product is a vicinal diamine.[1] If allowed to exist as a free base in the presence of the ester, there is a risk of intermolecular aminolysis (polymerization) or intramolecular cyclization.
Core Directive: The deprotection must be conducted under strictly anhydrous acidic conditions to preserve the ester, and the product must be isolated as a di-salt to prevent auto-degradation.[1]
Chemical Logic & Mechanism[1][2][3]
The deprotection follows an acidolysis mechanism.[1][2] The choice of acid determines the final salt form and the ease of isolation.[1]
Protonation: The carbonyl oxygen of the Boc group is protonated.[1]
Fragmentation: The tert-butyl cation is cleaved, releasing
Salt Formation: The amine immediately captures a proton/counter-ion (Cl⁻ or TFA⁻).[1]
Reaction Scheme
Figure 1: Acidolytic cleavage pathway of the Boc carbamate yielding the diamine dihydrochloride.[1]
Experimental Protocols
Two methods are provided. Method A is the industry standard for isolating stable solid salts.[1] Method B is suitable if the product will be used immediately in solution.[1]
Method A: HCl in Dioxane (Recommended for Isolation)
This method precipitates the product as a hydrochloride salt, which is generally crystalline and non-hygroscopic compared to TFA salts.
Diethyl Ether or MTBE (Methyl tert-butyl ether) for precipitation[1]
Protocol:
Dissolution: Dissolve 1.0 equivalent of H-D-Dap(Boc)-OMe in a minimal volume of dry 1,4-dioxane (approx. 5 mL per gram).
Note: If solubility is poor, a small amount of dry Methanol (MeOH) can be added, but keep it minimal to prevent transesterification/hydrolysis risks.
Acidolysis: Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1) or LC-MS.[1] The starting material spot should disappear.[1]
Precipitation: The product often precipitates as the reaction proceeds.[1] If not, concentrate the solution to ~1/3 volume under reduced pressure (keep bath <35°C).
Isolation: Add 10 volumes of cold Diethyl Ether or MTBE to precipitate the H-D-Dap-OMe • 2HCl salt.[1]
Filtration: Filter the white solid under an inert atmosphere (N2) if possible (to avoid moisture absorption).
Drying: Dry under high vacuum for 4 hours.
Method B: TFA / DCM (Standard Peptide Chemistry)
Use this if 4M HCl/Dioxane is unavailable or if the product is an intermediate for immediate coupling.[1]
Preparation: Dissolve H-D-Dap(Boc)-OMe in DCM (10 mL per gram).
Acid Addition: Add an equal volume of TFA (Final concentration 50% v/v).
Scavengers: For this specific molecule, scavengers (TIPS, water) are not recommended because water endangers the ester. The tert-butyl cation will likely be trapped by the TFA or solvent.[1]
Reaction: Stir at room temperature for 30–60 minutes.
Workup: Evaporate volatiles on a rotary evaporator.
Azeotrope: Re-dissolve the residue in Toluene and evaporate (repeat 2-3 times) to remove residual TFA.
Result: The product is obtained as a H-D-Dap-OMe • 2TFA oil or gum.[1]
Critical Control Points & Troubleshooting
Parameter
Specification
Rationale
Water Content
< 0.1% (Strictly Anhydrous)
Water + Acid = Ester Hydrolysis.[1] This converts the methyl ester to the free acid (H-D-Dap-OH), ruining the selectivity.[1]
Temperature
0°C RT
Heating >40°C in acidic media increases the rate of ester hydrolysis.
Workup pH
DO NOT BASIFY
Attempting to extract the free base (pH > 9) will lead to rapid cyclization or polymerization of the vicinal diamine. Isolate as SALT only.
Storage
-20°C, Desiccated
Methyl esters of diamines are hygroscopic.[1] Moisture ingress leads to hydrolysis over time.[1]
Diagram: Workflow Decision Tree
Figure 2: Workflow selection based on desired product form.
References
Common Organic Chemistry. (n.d.).[1] Boc Deprotection - HCl. Retrieved from [Link][1]
ResearchGate. (2004).[1] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]
Application Note: Strategic Hydrolysis of Boc-D-Dap-OMe·HCl to Boc-D-Dap-OH
Executive Summary The conversion of Boc-D-Dap-OMe·HCl (Methyl 3-(tert-butoxycarbonylamino)-D-2,3-diaminopropionate hydrochloride) to its free acid form, Boc-D-Dap-OH , presents a unique synthetic challenge often overlook...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conversion of Boc-D-Dap-OMe·HCl (Methyl 3-(tert-butoxycarbonylamino)-D-2,3-diaminopropionate hydrochloride) to its free acid form, Boc-D-Dap-OH , presents a unique synthetic challenge often overlooked in standard peptide chemistry protocols. Unlike standard amino acids (e.g., Boc-Ala-OMe), the presence of a free, nucleophilic amine on the side chain (
-amine) creates a high risk of intramolecular cyclization to form a -lactam (3-amino-2-azetidinone derivative) under basic saponification conditions.
This Application Note provides a high-fidelity protocol designed to favor the intermolecular hydrolysis pathway (formation of the linear acid) over the intramolecular cyclization. It includes critical process parameters (CPPs) for pH control, temperature regulation, and a specialized isolation strategy required for the resulting zwitterionic product.
Chemical Strategy & Mechanism[1][2]
The Competitive Landscape
The reaction environment involves a competition between two pathways:
Pathway A (Desired): Hydroxide ion attacks the methyl ester carbonyl, yielding the carboxylate (Saponification).
Pathway B (Undesired): The base neutralizes the side-chain hydrochloride salt. The resulting free amine (
-NH) attacks the methyl ester carbonyl via a 4-exo-trig cyclization, yielding the -lactam.
Mechanistic Diagram
The following diagram illustrates the bifurcation point and the kinetic control required to favor Pathway A.
Figure 1: Mechanistic pathway showing the competition between hydrolysis and
-lactam formation.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Temperature
to
Low temperature suppresses the rate of cyclization (Pathway B) more significantly than hydrolysis (Pathway A).
Base Equivalents
3.0 - 4.0 eq
1 eq neutralizes the HCl; excess [OH] increases the rate of intermolecular attack (Second-order kinetics: ) relative to the first-order intramolecular cyclization.
Solvent System
THF : Water (2:1)
Ensures homogeneity. Water is required for hydrolysis; THF solubilizes the organic backbone.
Workup pH
pH 6.0 - 6.5
CRITICAL: The product is a zwitterion (Boc-NH-CH(COO)-CH-NH). It is water-soluble. Standard acidic extraction (pH 3) will leave the product in the aqueous phase.
Detailed Experimental Protocol
Reagents & Equipment[1]
Substrate: Boc-D-Dap-OMe·HCl (Check purity via HPLC).
Dissolve 1.0 mmol of Boc-D-Dap-OMe·HCl in 10 mL of THF/Water (2:1 v/v).
Cool the solution to 0°C using an ice-water bath. Stir vigorously for 10 minutes to ensure thermal equilibrium.
Step 2: Saponification (Kinetic Control)
Prepare a solution of LiOH·H
O (3.5 mmol, 3.5 eq) in 2 mL of water.
Add the LiOH solution rapidly to the reaction mixture.
Expert Insight: Slow addition keeps the hydroxide concentration low, favoring the intramolecular cyclization. A rapid "slug" of base favors the intermolecular hydrolysis.
Monitor the reaction via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]
Target: Disappearance of methyl ester (approx. 30–60 mins at 0°C).
Note: Do not let the reaction warm to room temperature.
Step 3: Neutralization and Isolation (The Zwitterion Challenge)
Unlike standard Boc-amino acids, the product cannot be extracted into EtOAc at acidic pH due to the protonated side chain.
Once complete, carefully neutralize the cold reaction mixture to pH 7.0 using 1M HCl.
Remove THF under reduced pressure (Rotavap at <30°C).
Purification Option A (Ion Exchange - Recommended):
Load the aqueous residue onto a column of Dowex 50WX8 (H+ form).
Wash with water to remove salts (LiCl).
Elute the product using 1M aqueous Ammonia (
).
Collect ninhydrin-positive fractions.
Purification Option B (Lyophilization/Desalting):
If resin is unavailable, neutralize to pH 6.5.
Lyophilize the aqueous solution to a dry powder (contains LiCl).
Desalt by triturating the solid with absolute ethanol (LiCl is soluble; Zwitterionic amino acid is less soluble) or using a C18 Sep-Pak cartridge.
Step 4: Final Drying
Lyophilize the purified fractions to obtain Boc-D-Dap-OH as a white, fluffy solid.
Store at -20°C. Product is hygroscopic.
Quality Control & Validation
Test
Method
Acceptance Criteria
Identity
-NMR (DO)
Loss of methyl singlet (~3.7 ppm). Presence of Boc singlet (~1.4 ppm). Integral ratio of -H to -H consistent with linear structure.
Purity
HPLC (C18, 0.1% TFA)
> 95%. Absence of -lactam peak (Lactams often elute later than the free acid on reverse phase).
Mass Spec
ESI-MS (+)
(Calc for CHNO).
Workflow Diagram
Figure 2: Operational workflow for the isolation of the zwitterionic Boc-D-Dap-OH.
Expert Troubleshooting
Issue:Significant
-lactam formation observed.
Cause: Temperature too high or base addition too slow.
Remedy: Repeat reaction at -5°C. Increase base concentration to 4.0 eq. Alternatively, protect the side chain with a Cbz group (Boc-D-Dap(Z)-OMe) prior to hydrolysis, then hydrogenate. This is the "Gold Standard" route if direct hydrolysis fails.
Issue:Low Yield / Product lost during workup.
Cause: Attempting to extract with EtOAc at pH 3.
Remedy: The product is water-soluble at acidic pH due to the protonated side chain (
). You must use ion exchange or lyophilization to recover the product from the aqueous phase.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Vederas, J. C., et al. (1985). "Synthesis of beta-lactams from beta-hydroxy and beta-amino acids." Journal of the American Chemical Society.
Boc Sciences. (2023). "Boc-Dap-OH Technical Data and Stability."
BenchChem. (2025).[1] "Protocols for Boc-Dap Intermediates."
Disclaimer: This protocol involves the handling of chemical reagents.[2][3][1][4][] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.
Orthogonal protection strategy using Boc-D-Dap-OMe in peptide chains
Application Note & Protocol Guide Topic: Orthogonal Protection Strategy Using Nα-Boc-D-Dap Derivatives in Peptide Chains Audience: Researchers, scientists, and drug development professionals. A Strategic Guide to Site-Sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Orthogonal Protection Strategy Using Nα-Boc-D-Dap Derivatives in Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Site-Specific Peptide Modification: The Nα-Boc-D-Dap Orthogonal Approach
As a Senior Application Scientist, this guide moves beyond simple protocols to provide a foundational understanding of why certain choices are made in complex peptide synthesis. We will explore the strategic incorporation of D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, to unlock advanced applications in peptide chemistry, from site-specific conjugation to the creation of branched peptide architectures.[1][2]
The core of this strategy lies in the concept of orthogonal protection , where multiple classes of protecting groups can be removed under distinct chemical conditions, allowing for precise, stepwise manipulation of a molecule.[3][4] This guide focuses on a versatile scheme utilizing an Nα-Boc-protected D-Dap derivative, where the side-chain (β-amino) is protected by a base-labile group like Fmoc, and the C-terminus is protected as a methyl ester (OMe). This specific combination provides three distinct points of chemical reactivity that can be addressed independently.
The Principle of Orthogonality: A Multi-Tool Approach
In modern peptide synthesis, particularly in drug development and the creation of sophisticated biomaterials, the ability to modify a peptide at a specific site is paramount. The Boc/Fmoc/OMe protection scheme on a D-Dap residue offers a powerful toolkit for this purpose.
Nα-Boc (tert-butyloxycarbonyl) Group: This is an acid-labile protecting group. It is stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[][6] This allows for standard N-terminal elongation of the peptide chain.
Nβ-Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is famously base-labile and is removed by treatment with a secondary amine, typically piperidine.[4] It is completely stable to the acidic conditions used to remove the Boc group, making it truly orthogonal.[]
C-terminal OMe (Methyl Ester) Group: The methyl ester is stable to the mild acid and base conditions used to remove the Boc and Fmoc groups, respectively. It is typically removed under harsher conditions, such as saponification with a strong base (e.g., NaOH) in solution-phase synthesis or during the final strong acid cleavage from a resin in solid-phase synthesis.
This tri-orthogonal system allows a researcher to first build the main peptide backbone via Nα-Boc chemistry, then expose the β-amino side chain for modification by removing the Fmoc group, all while the C-terminus remains protected.
Caption: Structure of Nα-Boc-D-Dap(Fmoc)-OMe highlighting the three orthogonal protecting groups.
Strategic Applications in Drug Development and Research
The versatility of the D-Dap scaffold with orthogonal protection enables several advanced applications:
Site-Specific Conjugation: The β-amino group serves as a unique chemical handle. After selective Fmoc deprotection, molecules such as fluorescent dyes, PEG chains, cytotoxic drugs (for peptide-drug conjugates), or chelating agents can be attached without interfering with the main peptide chain.[][]
Branched and Cyclic Peptides: A second peptide chain can be synthesized from the D-Dap side chain to create branched structures. Alternatively, the side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide to generate cyclic peptides, which often have enhanced stability and bioactivity.
Modulation of Physicochemical Properties: The incorporation of D-Dap introduces an additional primary amine. When deprotected, this group can be used to tune the overall charge, pKa, and solubility of the peptide, which is particularly useful in designing vectors for nucleic acid delivery that are sensitive to endosomal pH changes.[10][11]
The following diagram illustrates the decision-making process when using this strategy.
Caption: Workflow demonstrating the orthogonal modification of a peptide containing a Dap residue.
Experimental Protocols
These protocols assume a solution-phase synthesis workflow. The principles are directly translatable to solid-phase peptide synthesis (SPPS) with appropriate adjustments for resin handling and washing steps.[12]
Stable to mild acid (TFA) and mild base (piperidine).
This protocol describes the removal of the Nα-Boc group from a peptide chain ending in a Boc-D-Dap(Fmoc)-OMe residue, preparing it for the coupling of the next amino acid.
Materials & Reagents
Reagent
Concentration / Amount
Purpose
Boc-Peptide-D-Dap(Fmoc)-OMe
1 equivalent
Starting material
Dichloromethane (DCM)
Anhydrous
Solvent
Trifluoroacetic Acid (TFA)
25-50% (v/v) in DCM
Deprotection agent
Triisopropylsilane (TIPS)
2.5-5% (v/v)
Cation scavenger
Diisopropylethylamine (DIEA)
As required
Neutralizing base
| Diethyl Ether | Cold | Precipitation |
Procedure
Preparation: Dissolve the starting peptide (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
Deprotection Cocktail: In a separate, dry flask, prepare the deprotection cocktail. For every 10 mL of DCM, add 10 mL of TFA (for 50% solution) and 0.5 mL of TIPS.
Scientist's Note: The tert-butyl cation generated during deprotection is a reactive electrophile. Scavengers like TIPS are crucial to prevent side reactions, especially the alkylation of sensitive residues like Tryptophan or Methionine.[14][15]
Reaction: Add the deprotection cocktail to the peptide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with toluene (3x) to remove residual TFA.
Neutralization: Dissolve the resulting TFA salt in DCM. Carefully add DIEA dropwise until the solution is neutral to slightly basic (check with pH paper).
Rationale: The deprotected amine exists as a TFA salt. It must be converted to the free amine before the next coupling step can proceed efficiently.[12]
Isolation: The product can be isolated by precipitation with cold diethyl ether or purified directly via silica gel chromatography. Confirm the product identity and purity by LC-MS, verifying the removal of the Boc group (mass loss of 100.1 Da) and the integrity of the Fmoc and OMe groups.
This protocol details the removal of the Nβ-Fmoc group, exposing the side-chain amine for subsequent conjugation while leaving the Nα-Boc group and C-terminal ester intact.
Materials & Reagents
Reagent
Concentration / Amount
Purpose
Boc-Peptide-D-Dap(Fmoc)-OMe
1 equivalent
Starting material
Dimethylformamide (DMF)
Anhydrous
Solvent
Piperidine
20% (v/v) in DMF
Deprotection agent
| Diethyl Ether | Cold | Precipitation |
Procedure
Preparation: Dissolve the peptide (1 eq.) in anhydrous DMF.
Deprotection: Add the 20% piperidine/DMF solution to the peptide. Stir at room temperature for 30-60 minutes. The progress can be monitored by observing the disappearance of the starting material by LC-MS.
Self-Validation: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. This can be used to quantitatively monitor the reaction if performed on solid phase.[4]
Work-up: Remove the DMF and piperidine under high vacuum. The residue can be triturated with cold diethyl ether to precipitate the product.
Purification: Purify the product by silica gel chromatography or preparative HPLC.
Confirmation: Verify the product by LC-MS. A successful reaction will show a mass loss of 222.2 Da, corresponding to the Fmoc group, while the Boc and OMe groups remain.
Caption: Orthogonal deprotection pathways for a peptide containing the Boc-D-Dap(Fmoc)-OMe residue.
Concluding Remarks
The strategic use of orthogonally protected diaminopropionic acid, specifically with the Nα-Boc / Nβ-Fmoc combination, is a cornerstone of modern medicinal chemistry and peptide science. It provides an unparalleled level of control for synthesizing complex, multifunctional peptide-based molecules. By understanding the distinct chemical labilities of each protecting group, researchers can rationally design and execute synthetic routes to novel therapeutics and research tools. The protocols and principles outlined in this guide serve as a robust foundation for professionals aiming to leverage this powerful strategy in their work.
References
Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
Cardillo, G., et al. (n.d.). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates with Para-Methoxybenzylamine: a Study of the Regioselectivity of the Reaction.
Benchchem. (n.d.). The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide.
Lin, T., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(19), 6891.
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem, 11(9), 1266-72.
Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(5), 1219.
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215.
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Kumar, V., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(5), 3161-3172.
Lan, Y., et al. (2010). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Chembiochem, 11(9), 1266-1272.
Reddit user post. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.
Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(5), 1219.
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432.
Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Troubleshooting low yields in Boc-D-Dap-OMe peptide coupling reactions
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide focuses specifically on troubleshooting low yields in peptide coupling reactions involving N-α-Boc-D-diaminopropionic acid methyl ester (Boc-D-Dap-OMe) . The unique structure of this reagent, with its reactive side-chain β-amino group, presents specific challenges that we will address in the following frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Boc-D-Dap-OMe is showing a very low yield. What are the most common initial checks I should perform?
When a coupling reaction fails, it's essential to start by verifying the fundamentals before exploring more complex variables. Low yields are often traced back to issues with reagents, setup, or reaction conditions.
Causality-Driven Checklist:
Reagent Integrity:
Boc-D-Dap-OMe Quality: This reagent can degrade over time, especially if exposed to moisture or acidic conditions. Confirm its purity via TLC or ¹H NMR before use. The presence of impurities can inhibit the reaction.
Coupling Reagent Activity: Many coupling reagents, particularly phosphonium and uronium salts, are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Inactive coupling reagents are a primary cause of failed reactions.
Solvent Anhydrousness: Water competes with the amine as a nucleophile, hydrolyzing the activated carboxylic acid and consuming your coupling reagent. Always use high-purity, anhydrous solvents (e.g., DMF, DCM) with low water content (<50 ppm).
Stoichiometry and Concentration:
Molar Ratios: Ensure the stoichiometry is correct. For a standard coupling, a slight excess of the carboxylic acid and coupling reagent relative to the Boc-D-Dap-OMe is recommended (e.g., 1.2 equivalents of acid, 1.2 equivalents of coupling reagent, to 1.0 equivalent of amine).
Concentration: Reactions that are too dilute proceed slowly, which can allow side reactions to dominate. Conversely, excessively high concentrations can lead to aggregation and solubility issues, especially with larger peptides. Aim for a concentration range of 0.1-0.2 M in your reaction solvent.
Reaction Environment:
Inert Atmosphere: While not always strictly necessary for all coupling reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[1] This prevents side reactions caused by atmospheric moisture and oxygen, particularly with sensitive reagents.[1]
Temperature Control: Most coupling reactions are run at room temperature. However, for difficult couplings, slight heating (e.g., to 40-50 °C) can sometimes improve yields, though it may also increase the risk of side reactions like racemization.[2] Conversely, reactions involving carbodiimides are often run at 0 °C to minimize side reactions.[3]
Q2: Which coupling reagents are most effective for acylating the β-amino group of Boc-D-Dap-OMe, and what are their pros and cons?
The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with the potentially sterically hindered or less nucleophilic side-chain amine of a Dap derivative.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[4]
Uronium and phosphonium salt-based reagents are generally more reactive and efficient than carbodiimides for challenging couplings. For the β-amino group of Dap, a high-reactivity reagent is recommended to ensure the reaction goes to completion.
Coupling Reagent Class
Example(s)
Pros
Cons
Recommended Base
Uronium/Aminium Salts
HATU, HBTU, HCTU, COMU
High reactivity, fast kinetics, low racemization (especially with HATU).[5] COMU and its byproducts are water-soluble, simplifying workup.[6]
More expensive. Uronium salts can cause guanidinylation of the free amine if used in large excess, terminating the chain.
DIPEA, 2,4,6-Collidine
Phosphonium Salts
PyBOP, BOP
High efficiency, low racemization risk.[3] Does not cause guanidinylation, so can be used in excess to drive slow reactions.
BOP produces carcinogenic HMPA as a byproduct; PyBOP is the safer alternative.[3] More expensive than carbodiimides.
DIPEA, NMM
Carbodiimides
EDC, DCC
Inexpensive and widely available.[7] EDC byproducts are water-soluble.
Lower reactivity. Higher risk of racemization without additives. DCC can form an insoluble N-acylurea byproduct that is difficult to remove.[3][7]
Requires additives like HOBt or Oxyma Pure
Senior Scientist Recommendation: Start with HATU or COMU . Their high reactivity is well-suited for side-chain acylation. Use a slight excess (1.1-1.2 eq) and pre-activate the carboxylic acid for 5-10 minutes before adding it to your Boc-D-Dap-OMe solution.
Q3: I'm consistently seeing unreacted Boc-D-Dap-OMe even after several hours. How can I drive the coupling reaction to completion?
Incomplete coupling is a common issue, often due to steric hindrance at the coupling site or aggregation of reactants.[2][8] Several strategies can be employed to overcome this.
Double Coupling: This is the most straightforward approach. After the initial coupling reaction has run for its standard time (e.g., 1-2 hours), simply add a second portion of the activated carboxylic acid and coupling reagent to the reaction mixture.[2] This re-establishes a high concentration of the active ester to react with the remaining free amine.
Increase Reagent Equivalents: For particularly stubborn couplings, increasing the equivalents of the carboxylic acid and coupling reagent to 2-3 equivalents can be effective.[1] However, be cautious when using uronium reagents in high excess due to the risk of guanidinylation.
Extended Reaction Time and Temperature: Allowing the reaction to proceed for longer (e.g., 4-24 hours) can increase the yield.[2] If the reaction is still incomplete, gentle heating to 40-50 °C can also help, but monitor for potential side product formation.
Change Solvent: If you are coupling a peptide chain to the Dap side chain, aggregation might be the issue. Switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) can break up secondary structures and improve accessibility to the reactive site.[2]
A detailed protocol for performing a double coupling is provided in the "Protocols" section below.
Q4: What are the primary side reactions associated with Boc-D-Dap-OMe coupling, and how can they be minimized?
Understanding and mitigating side reactions is key to achieving high purity and yield.
Premature Boc Deprotection: The Boc group is acid-labile.[9] If your reaction conditions are inadvertently acidic (e.g., using the hydrochloride salt of an amine without sufficient base, or acidic impurities in your solvent), the α-amino group can become deprotected. This newly freed primary amine can then compete for acylation, leading to diacylated products or oligomerization.
Mitigation: Ensure your reaction medium is basic. Use a non-nucleophilic base like DIPEA (2-4 equivalents) and ensure all starting materials are in their free-base form.
Guanidinylation (with Uronium Reagents): Reagents like HATU and HBTU can react with the free β-amino group to form a guanidinium group, which is unreactive and terminates the coupling. This is more problematic when the coupling itself is slow and a large excess of the uronium reagent is used.
Mitigation: Avoid using a large excess (>1.5 eq) of uronium reagents. If a large excess is needed to drive the reaction, switch to a phosphonium reagent like PyBOP.
N-Acylurea Formation (with Carbodiimides): When using DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3] This side reaction is temperature-dependent.
Mitigation: Run carbodiimide-mediated couplings at 0 °C and always use an additive like HOBt or Oxyma Pure, which traps the active intermediate as a less-prone-to-rearrangement active ester.[5]
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low coupling yields.
Q5: How do I properly monitor the reaction to know if it's working?
Effective reaction monitoring is crucial to distinguish between a slow reaction and a failed one.
Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting materials (Boc-D-Dap-OMe and the carboxylic acid). The disappearance of the limiting reagent (usually Boc-D-Dap-OMe) and the appearance of a new, typically less polar, product spot indicates progress. Use a ninhydrin stain: Boc-D-Dap-OMe has a free primary amine and will stain positive (usually blue/purple).[10] A complete reaction should show the disappearance of this ninhydrin-positive spot.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the consumption of reactants and the formation of the product by monitoring their respective masses. It will also reveal the presence of any side products, which is invaluable for troubleshooting.
A detailed protocol for TLC monitoring is provided below.
Detailed Experimental Protocols
Protocol 1: Standard Coupling Using HATU
This protocol describes a standard procedure for coupling a generic carboxylic acid (R-COOH) to Boc-D-Dap-OMe.
Preparation:
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a final concentration of ~0.15 M).
Add DIPEA (2.5 eq) to the mixture.
Stir at room temperature for 10 minutes to pre-activate the acid. A color change (often to yellow) may be observed.
Coupling:
In a separate flask, dissolve Boc-D-Dap-OMe (1.0 eq) in a minimal amount of anhydrous DMF.
Add the solution of Boc-D-Dap-OMe to the pre-activated acid mixture.
Stir the reaction at room temperature for 2-4 hours.
Monitoring & Workup:
Monitor the reaction progress using TLC or LC-MS (see Protocol 2).
Once complete, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.[10]
Protocol 2: Reaction Monitoring by TLC
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
Spotting:
Spot 1: Your starting carboxylic acid dissolved in a suitable solvent.
Spot 2: Your starting Boc-D-Dap-OMe.
Spot 3 (Co-spot): Spot both starting materials on the same point to see their combined position.
Spot 4: A small aliquot of your reaction mixture, taken after 5 minutes.
Subsequent Spots: Take aliquots at regular intervals (e.g., every 30-60 minutes) and spot them.
Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes).
Visualization:
First, visualize the plate under a UV lamp (if any components are UV-active).
Then, stain the plate. A potassium permanganate (KMnO₄) stain is a good general-purpose stain. For specifically tracking the amine, use a ninhydrin stain. Dip the plate in the ninhydrin solution, then gently heat with a heat gun until spots appear.
Interpretation: The reaction is complete when the ninhydrin-positive spot corresponding to Boc-D-Dap-OMe has completely disappeared.
Protocol 3: Double Coupling Procedure
Perform the initial coupling as described in Protocol 1 for 1-2 hours.
Take a small aliquot for analysis (TLC/LC-MS) to confirm that the reaction has stalled but not failed completely (i.e., some product has formed).
In a separate vial, prepare a second batch of activated acid by dissolving the carboxylic acid (0.5 eq) and HATU (0.5 eq) in DMF with DIPEA (1.0 eq). Allow it to pre-activate for 10 minutes.
Add this second portion of activated acid directly to the main reaction mixture.
Allow the reaction to stir for an additional 2-4 hours, monitoring as needed.
Proceed with the standard workup and purification.
Caption: General workflow for Boc-D-Dap-OMe peptide coupling.
References
Biotage. (2023). What do you do when your peptide synthesis fails? [Online]. Available at: [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Online]. Available at: [Link]
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]. Available at: [Link]
Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1758–1776. [Online]. Available at: [Link]
Wikipedia. (n.d.). Peptide synthesis. [Online]. Available at: [Link]
Jamdade, A. B., et al. (2021). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemistrySelect, 6(30), 7535-7554. [Online]. Available at: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Online]. Available at: [Link]
Technical Support Center: Optimizing Boc Deprotection for Dap Derivatives
Topic: Optimizing reaction time for Boc deprotection of Dap (2,3-Diaminopropionic acid) derivatives. Audience: Researchers, Scientists, and Drug Development Professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing reaction time for Boc deprotection of Dap (2,3-Diaminopropionic acid) derivatives.
Audience: Researchers, Scientists, and Drug Development Professionals.
Format: Technical Support Q&A, Troubleshooting Guide, and Experimental Protocols.
Introduction: The Dap Paradox
As a Senior Application Scientist, I often see researchers treat 2,3-diaminopropionic acid (Dap) like a standard lysine analogue. This is a critical error. While Lysine has a flexible butyl chain separating its amines, Dap is a 1,2-diamine . The proximity of the
-amine to the peptide backbone creates a unique "danger zone" for intramolecular reactions—specifically -lactam formation and acyl migration.
Optimizing the reaction time for Boc deprotection isn't just about removing the protecting group; it is about minimizing the window of opportunity for these side reactions and preventing the alkylation of your newly liberated, highly reactive 1,2-diamine system.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges of Dap derivatives.
Module 1: Reaction Kinetics & Conditions
Q1: Why is the standard "30 minutes in 50% TFA" often insufficient or dangerous for Dap?
A: The standard protocol is a blunt instrument. For Dap derivatives, two competing factors dictate the optimal time:
Steric Electronic Effects: The protonated
-amine (if free) or the nearby amide bond creates an electron-deficient environment. This can inductively destabilize the carbocation intermediate, slightly accelerating Boc cleavage compared to a bulky hydrophobic residue like Valine. However, if your Dap is bis-Boc protected (N, N), the cleavage kinetics may differ for each amine.
The Scavenger Depletion Limit: The tert-butyl cations generated are electrophilic monsters. In a standard 30-minute reaction, scavengers (like TIS or water) might be consumed. If the reaction runs too long (e.g., >1 hour) without fresh scavengers, the equilibrium shifts toward alkylation of the Dap side chain or other nucleophiles (Trp, Met).
Recommendation:
Standard Time: 20–40 minutes at Room Temperature (RT).
Critical Adjustment: If using HCl/Dioxane , the reaction is slower. Allow 45–60 minutes.
Stop Condition: Do not rely on time alone. Monitor via TLC or LC-MS.
Q2: How do I accurately monitor the endpoint?
A: Visualizing free amines on Dap is tricky because the two amines react differently with stains.
TLC (Thin Layer Chromatography): Use Ninhydrin .
Note: A bis-free Dap often stains a distinct color (sometimes brownish-red) compared to a mono-protected amine.
Caution: If you see a "double spot" merging into one, your reaction is incomplete.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard.
Look for the loss of 100 Da (Boc group) or 56 Da (isobutylene fragment depending on ionization).
Warning: If you see a mass of [M-18] , you have likely formed a lactam (cyclic urea or amide) or dehydrated the molecule. This indicates you have overshot the reaction or used improper workup.
Module 2: Troubleshooting Side Reactions
Q3: I see a mass shift of -18 Da (Loss of Water/Ammonia). Is my Dap cyclizing?
A: Yes, this is the Dap Lactamization risk.
Mechanism: Once the
-amine is deprotected, it is a nucleophile. If the carboxyl group of the Dap (or the adjacent peptide bond) is activated or if the pH rises during workup, the -amine attacks the carbonyl, forming a 4-membered -lactam ring.
The Cause: This rarely happens in the TFA (where amines are protonated). It happens during neutralization .
The Fix:Do not neutralize in the aqueous phase if possible. Isolate the product as the TFA or HCl salt. If you must neutralize, use a weak base (NaHCO
) at 0°C and work quickly.
Q4: My yield is low, and I suspect "t-butyl shuffling" (Alkylation).
A: The tert-butyl cation (
) is attacking your peptide.
Dap Specificity: The 1,2-diamine motif is electron-rich. If scavengers are depleted, the
will attach to the -amine, effectively "re-protecting" it with a distinct, hard-to-remove alkyl bond (not a carbamate).
The Fix: Increase the Scavenger Load . See the table below.
Module 3: Experimental Protocol & Scavengers
Optimized Scavenger Cocktails
Scenario
Cocktail Composition (v/v)
Why?
Standard Dap Peptide
TFA (95%) / TIS (2.5%) / HO (2.5%)
TIS (Triisopropylsilane) is the premier cation scavenger. Water hydrolyzes the tert-butyl trifluoroacetate intermediate.
This guide provides a definitive technical analysis of the 1H NMR spectrum for Boc-D-Dap-OMe.HCl in DMSO-d6. Unlike standard proteinogenic amino acids, "Dap" (Diaminopropionic acid) possesses a shortened side chain that dramatically alters its spectral footprint compared to Lysine or Ornithine. This guide focuses on distinguishing these homologs and verifying the hydrochloride salt form, a critical quality control step in drug development.
Structural Analysis & Proton Assignment Logic
To interpret the spectrum accurately, we must first map the magnetic environments. The molecule consists of a rigid backbone protected by a Boc group and a methyl ester, with a short, charged amine side chain.
Caption: Connectivity map linking chemical moieties to their expected NMR signals and coupling relationships.
Experimental Protocol
Objective: Obtain a high-resolution spectrum where exchangeable protons (NH, NH3+) are clearly visible to confirm the salt form.
Solvent Selection: Use DMSO-d6 (99.9% D) .
Reasoning: Chloroform (CDCl3) is unsuitable because the HCl salt is insoluble in non-polar media. D2O is unsuitable because it causes rapid exchange of the critical NH and NH3+ protons, erasing the signals needed to verify the salt formation.
Sample Preparation:
Weigh 5–10 mg of Boc-D-Dap-OMe.HCl into a clean vial.
Add 0.6 mL of DMSO-d6.
Critical Step: If the sample is acidic (HCl salt), ensure the DMSO is "dry" (low water content). Excess water peak (~3.33 ppm) can broaden the exchangeable ammonium signals.
Acquisition Parameters:
Scans: 16–32 (sufficient for 10mg).
Relaxation Delay (D1): Set to
2.0 seconds to ensure accurate integration of the ratio between the Boc (9H) and the single protons.
Spectral Breakdown & Assignment Table
The following data represents the standard chemical shifts observed for this specific salt form in DMSO-d6.
Proton Group
Multiplicity
Integration
Shift ( ppm)
Structural Insight
Side Chain NH
Broad Singlet/Triplet
3H
8.0 – 8.3
Critical QC Marker. Confirms the HCl salt. In the free base, this signal moves upfield or disappears due to exchange.
Carbamate NH
Doublet ( Hz)
1H
7.2 – 7.5
The amide proton attached to the Boc group.
-CH
Multiplet (dt/q)
1H
4.3 – 4.5
Deshielded by both the ester and the urethane nitrogen.
Methyl Ester (OMe)
Singlet
3H
3.65 – 3.70
Distinct sharp singlet. Standard reference point.
-CH
Multiplet (Broad)
2H
3.1 – 3.4
Differentiation Marker. These protons are significantly deshielded compared to Lys/Orn due to proximity to the ammonium cation.
Boc Group
Singlet
9H
1.38 – 1.42
Intense singlet. Used for calibration of integration (set to 9.00).
Note on Water: A residual water peak will appear at ~3.33 ppm. In Dap derivatives, the
-CH signals often overlap or sit on the shoulder of the water peak. Verification Strategy: If the 3.1–3.4 region is obscured, run a COSY experiment to see the cross-peak between the -CH (4.4 ppm) and the -CH (3.2 ppm).
Comparative Analysis: Dap vs. Homologs (Orn/Lys)
The most common error in synthesizing or purchasing Dap derivatives is confusing them with Ornithine (Orn) or Lysine (Lys). The chain length difference is easily detectable by NMR.
The "Methylene Envelope" Test
Boc-Lys-OMe: Contains
and methylenes. These appear as a multiplet "envelope" between 1.2 ppm and 1.8 ppm .
Boc-Dap-OMe:Lacks any methylene signals < 3.0 ppm.
Diagram 2: Homolog Discrimination Workflow
Caption: Logical workflow to distinguish Dap derivatives from longer-chain amino acids based on methylene shifts.
Troubleshooting & QC Criteria
To approve a batch of Boc-D-Dap-OMe.HCl, the data must pass these three checkpoints:
Integration Ratio: The ratio of Boc (9H) to OMe (3H) must be exactly 3:1. Deviations suggest partial Boc deprotection (common in the presence of HCl if not stored correctly).
Ammonium Integrity: The presence of the broad signal at ~8.2 ppm confirms the HCl salt. If this is a sharp doublet or triplet at a lower shift (~6-7 ppm) or missing, the sample may be the Free Base.
Stereochemical Purity: Standard 1H NMR cannot distinguish Boc-D-Dap from Boc-L-Dap. To verify the "D" configuration, you must measure Specific Rotation (
) or use a Chiral Shift Reagent (e.g., Europium salts).
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
ChemicalBook. (2024). Boc-Lys-OMe HCl Spectral Data (Homolog Comparison). ChemicalBook Database. Link
Technical Guide: HPLC Retention Time Comparison & Separation Protocols for D-Dap vs L-Dap Methyl Esters
Executive Summary This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methods for separating and identifying the enantiomers of 2,3-diaminopropionic acid (Dap) methyl ester . Dap i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methods for separating and identifying the enantiomers of 2,3-diaminopropionic acid (Dap) methyl ester . Dap is a critical non-proteinogenic amino acid used in the synthesis of peptide antibiotics (e.g., capreomycin) and peptidomimetics.
Because enantiomers possess identical physical properties in achiral environments, their separation requires either a Chiral Stationary Phase (CSP) or Derivatization with a Chiral Selecting Agent . This guide details two primary workflows:
Direct Chiral Separation using Crown Ether columns (Preferred for speed and non-destructive analysis).
Indirect Separation using Marfey’s Reagent (Preferred for high sensitivity and biological matrices).
Comparative Analysis of Retention Behavior[1][2][3][4][5]
The following table summarizes the retention behavior of D-Dap and L-Dap methyl esters under optimized conditions. Note that absolute retention times (
) vary based on column dimensions and exact flow rates, but the relative elution order is a robust system characteristic.
Table 1: Elution Order & Selectivity Profile
Methodology
Column Type
Mobile Phase
Elution Order (First Last)
Mechanism
Direct Chiral
CROWNPAK CR(+) (Crown Ether)
(pH 1.0–2.0) / MeOH
D-DapL-Dap
Host-Guest Complexation ( inclusion)
Direct Chiral
CROWNPAK CR(-) (Crown Ether)
(pH 1.0–2.0) / MeOH
L-DapD-Dap
Host-Guest Complexation (Inverted)
Indirect
C18 (Reversed Phase)
Water / Acetonitrile + TFA
L-Dap-FDAAD-Dap-FDAA
Diastereomeric Hydrophobicity (Marfey's)
Zwitterionic
Chiralpak ZWIX(+)
MeOH / ACN + Acid/Base
L-DapD-Dap
Double Ion-Pairing
Critical Insight: On Crownpak CR(+) columns, the D-enantiomer of amino acids consistently elutes before the L-enantiomer. This is due to the specific spatial arrangement of the chiral crown ether which binds the L-isomer ammonium group more tightly than the D-isomer, resulting in greater retention for the L-form.
Detailed Experimental Protocols
Method A: Direct Separation via Crown Ether CSP (Recommended)
This method is non-destructive, allowing for the recovery of the methyl esters if using a prep-scale column. It relies on the complexation of the primary ammonium group of Dap with the crown ether.
Column: Daicel CROWNPAK CR(+) (150 × 4.0 mm, 5 µm)
Temperature: 25°C (Lower temperatures, e.g., 5-10°C, generally improve resolution for this phase).
Detection: UV at 200–210 nm (Dap methyl ester has low UV absorbance; use high purity solvents).
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (
) at pH 1.5. Mix with Methanol (85:15 v/v). Note: Perchloric acid is preferred over phosphoric acid for lower UV background.
Sample Prep: Dissolve Dap methyl ester dihydrochloride in the mobile phase at 1 mg/mL.
Equilibration: Flush column for 30 minutes at 0.5 mL/min.
Method B: Indirect Separation via Marfey’s Reagent (FDAA)
Use this method for trace analysis or if a chiral column is unavailable. It involves derivatizing the diamine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[2]
Column: C18 Reversed Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 × 4.6 mm, 3.5 µm).
Detection: UV at 340 nm (DNP chromophore allows high sensitivity).
Step-by-Step Protocol:
Derivatization:
Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.
Add 20 µL of 1 M
.
CRITICAL STEP: Incubate at 40°C for 60 mins . Warning: High temperatures (>80°C) can cause racemization of Dap due to the labile
-proton.
Stop reaction with 20 µL of 2 M HCl.
Mobile Phase:
A: Water + 0.1% TFA.
B: Acetonitrile + 0.1% TFA.
Gradient: 10% B to 50% B over 40 minutes.
Result: The L-Dap-FDAA diastereomer is less hydrophobic (due to intramolecular H-bonding patterns) and elutes before the D-Dap-FDAA derivative.[2]
Workflow Visualization
Diagram 1: Method Selection Decision Tree
This logic flow helps you choose the correct separation strategy based on your sample constraints.
Caption: Decision matrix for selecting between direct chiral chromatography and derivatization based on sample purity and sensitivity needs.
Diagram 2: Marfey's Derivatization Mechanism
Understanding the diastereomer formation is crucial for interpreting elution order.
Caption: Reaction pathway showing the formation of separable diastereomers. Note that L-Dap yields the earlier eluting peak.
Expert Commentary & Troubleshooting
Preventing Racemization
Dap is prone to
-elimination and racemization under harsh basic conditions due to the acidity of the -proton adjacent to the electron-withdrawing ester and amine groups.
Avoid: Boiling with Marfey's reagent. Keep temperatures
C.
Storage: Store methyl ester salts (dihydrochloride) at -20°C. Free bases are unstable.
Column Care (Crownpak)
Acidic Requirement: The Crownpak CR(+) column must be operated in acidic mobile phase (
preferred). Neutral pH will deprotonate the amines, destroying the host-guest interaction and resulting in no retention ().
Temperature Effect: Unlike C18 separations, lowering the temperature on a Crownpak column often increases resolution (
) significantly because the host-guest complex is enthalpically driven.
Detection Limits
Direct Method: Dap methyl ester has no chromophore. Detection relies on the carbonyl group (~200-210 nm). Use HPLC-grade
to minimize baseline noise.
Indirect Method: The DNP group from Marfey's reagent absorbs strongly at 340 nm, allowing for nanomolar detection limits, making it superior for pharmacokinetic studies.
References
Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). Daicel Corporation. [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters, 37(19), 3299-3302. [Link]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.[Link]
Strategic Selection in Solution-Phase Synthesis: Boc-D-Dap-OMe vs. Fmoc-D-Dap-OMe
The following guide provides an in-depth technical comparison of Boc-D-Dap-OMe versus Fmoc-D-Dap-OMe in peptide synthesis. This analysis focuses on the critical mechanistic distinctions—specifically regarding diketopiper...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Boc-D-Dap-OMe versus Fmoc-D-Dap-OMe in peptide synthesis. This analysis focuses on the critical mechanistic distinctions—specifically regarding diketopiperazine (DKP) formation and solubility profiles —that dictate the success of solution-phase synthesis involving diaminopropionic acid (Dap) methyl esters.
Executive Summary
For researchers utilizing D-2,3-Diaminopropionic acid (Dap) methyl esters, the choice of
-amino protection (Boc vs. Fmoc) is not merely a preference but a determinant of synthetic viability.
Boc-D-Dap-OMe is the superior choice for solution-phase synthesis of C-terminal esters. Its acid-labile deprotection strategy (TFA/HCl) protonates the
-amine, effectively suppressing the base-catalyzed nucleophilic attack that leads to diketopiperazine (DKP) formation.
Fmoc-D-Dap-OMe presents a high-risk profile in solution phase. The requisite base deprotection (Piperidine) generates a free amine in a basic environment, rapidly catalyzing cyclization onto the methyl ester to form DKP byproducts, often truncating the synthesis at the dipeptide stage.
Mechanistic Analysis: The Diketopiperazine (DKP) Trap
The defining challenge when working with amino acid methyl esters (–OMe) in solution is the risk of intramolecular cyclization. This is particularly acute for Dap derivatives due to the proximity of the side-chain functionality, although the primary DKP risk stems from the backbone amide.
The Fmoc Liability (Base-Catalyzed Failure)
In Fmoc chemistry, removing the N-terminal group requires a secondary amine base (e.g., 20% Piperidine).
Deprotection: Fmoc-AA-Dap-OMe + Piperidine
H-AA-Dap-OMe (Free Amine).
Cyclization: The newly liberated, unprotonated N-terminal amine acts as a nucleophile.
Attack: It attacks the C-terminal methyl ester carbonyl.
Result: Formation of a stable 2,5-diketopiperazine (DKP) ring and loss of the peptide chain from the ester functionality.
The Boc Advantage (Acid-Stabilized Integrity)
In Boc chemistry, deprotection occurs in an acidic medium (e.g., TFA or HCl/Dioxane).
Deprotection: Boc-AA-Dap-OMe + Acid
H₂⁺-AA-Dap-OMe (Ammonium Salt).
Stabilization: The amine is protonated and non-nucleophilic.
Controlled Coupling: Neutralization only occurs in situ during the next coupling step, in the presence of the activated next amino acid, kinetically favoring peptide bond formation over cyclization.
Visualization: DKP Formation Pathway
The following diagram illustrates the divergent pathways of Boc and Fmoc strategies regarding DKP formation.
Figure 1: Comparative pathways showing the high risk of DKP formation in Fmoc/Base strategies versus the stability of Boc/Acid strategies for C-terminal methyl esters.
Comparative Technical Specifications
Feature
Boc-D-Dap-OMe
Fmoc-D-Dap-OMe
Primary Application
Solution Phase Synthesis (Standard)
Solid Phase Synthesis (Resin-bound only)
Deprotection Reagent
TFA or HCl / Dioxane
Piperidine or DBU
DKP Risk (Solution)
Low (Amine is protonated)
High (Amine is free base)
Solubility
High in DCM, EtOAc, CHCl₃
Variable; Fmoc adducts often aggregate
Side Chain Orthogonality
Compatible with Z (Cbz), Fmoc
Compatible with Boc, Alloc, Mtt
Purification
Acid-salt precipitation or Extraction
Often requires chromatography
Cost Efficiency
High (Cheaper reagents, no DKP loss)
Lower (Risk of product loss requires re-synthesis)
Experimental Protocols
Protocol A: Safe Elongation using Boc-D-Dap-OMe
Objective: Synthesis of a tripeptide Boc-Xaa-Yaa-Dap-OMe without cyclization.
Starting Material: Dissolve Boc-D-Dap-OMe (1.0 eq) in 4N HCl/Dioxane.
Deprotection: Stir at RT for 30 min. Evaporate solvent to yield H-Dap-OMe·HCl.
Activation: In a separate vessel, dissolve Boc-Yaa-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF/DCM. Add DIPEA (1.0 eq) to activate the acid (2-3 min).
Coupling (In Situ Neutralization): Add the H-Dap-OMe·HCl salt to the activated mixture. Immediately add DIPEA (2.0 eq) to neutralize the salt and initiate coupling.
Note: By neutralizing in the presence of the activated ester, the free amine reacts with the coupling partner faster than it can cyclize.
Workup: Standard acid/base wash (1N HCl, 5% NaHCO₃).
Objective: Mitigating risk when Fmoc must be used (e.g., for specific side-chain compatibility).
Deprotection: Treat Fmoc-D-Dap-OMe with 20% Piperidine in DMF for only 5-10 minutes . Avoid prolonged exposure.
Rapid Workup: Do not evaporate. Immediately wash with cold ether or perform a rapid extraction to remove piperidine.
Coupling: Ensure the next amino acid (Fmoc-Yaa-OH) is pre-activated (e.g., as a symmetrical anhydride or HATU ester) before adding the deprotected Dap amine.
Constraint: This method is unreliable for dipeptide esters due to the extreme rate of DKP formation.
Solubility & Purification Insights
Boc-Intermediates: Boc-protected Dap methyl esters are typically highly soluble in non-polar organic solvents (Dichloromethane, Ethyl Acetate). This facilitates extractive workups , allowing for the removal of reagents without chromatography in early stages.
Fmoc-Intermediates: Fmoc derivatives are more lipophilic but prone to
- stacking and aggregation. In solution phase, Fmoc-Dap derivatives often require column chromatography (Silica gel) for purification, as they may not crystallize as readily as their Boc counterparts.
Conclusion
For the specific application of synthesizing peptides with a C-terminal Dap methyl ester , Boc-D-Dap-OMe is the scientifically robust choice. It eliminates the thermodynamic trap of diketopiperazine formation inherent to the base-labile Fmoc strategy. Researchers should reserve Fmoc-D-Dap-OMe for solid-phase applications where the C-terminus is anchored to a resin (preventing cyclization) or for N-terminal capping steps where no further deprotection is required.
References
BenchChem. (2025).[1] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. BenchChem Technical Guides. Link
BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences Blog.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Cited for DKP mechanisms in ester synthesis).[2] Link
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational text on DKP formation). Link
A Senior Application Scientist's Guide to the Optical Rotation of Boc-D-Dap-OMe·HCl: Establishing a Reference in Drug Development
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics, the stereochemical integrity of amino acid building blocks is paramount. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics, the stereochemical integrity of amino acid building blocks is paramount. This guide provides an in-depth technical analysis of the optical rotation of N-β-tert-butoxycarbonyl-D-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-D-Dap-OMe·HCl), a crucial parameter for ensuring enantiomeric purity. While a definitive, published specific rotation value for this exact compound remains elusive in readily available literature, this guide establishes a robust framework for its determination. We will delve into expected values based on closely related analogs, provide a comprehensive experimental protocol for its measurement, and compare this classical technique with modern chromatographic and spectroscopic alternatives.
The Significance of Optical Purity in Chiral Building Blocks
In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, verifying the enantiomeric purity of chiral starting materials like Boc-D-Dap-OMe·HCl is a non-negotiable aspect of quality control in pharmaceutical synthesis. Optical rotation measurement is a foundational technique for this purpose, offering a rapid and non-destructive assessment of the bulk sample's stereochemical composition.
Establishing a Reference: Expected Optical Rotation
Direct literature values for the specific rotation of Boc-D-Dap-OMe·HCl are not consistently reported. However, we can infer the expected sign and an approximate magnitude by examining closely related compounds.
It is a fundamental principle of stereochemistry that enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the specific rotation of Boc-D-Dap-OMe·HCl is expected to be opposite in sign and similar in magnitude to its L-enantiomer, Boc-L-Dap-OMe·HCl.
Furthermore, data from commercially available, structurally similar compounds provide a valuable point of reference:
Based on the data for Boc-L-Dap-OH, we can confidently predict that Boc-D-Dap-OH will exhibit a negative specific rotation . The esterification to the methyl ester and the formation of the hydrochloride salt will influence the magnitude of this rotation, but the negative sign should be maintained. The value for the Fmoc-protected L-amino acid further supports the expectation of a significant rotation for these types of derivatives.
Therefore, a freshly prepared and purified sample of Boc-D-Dap-OMe·HCl is expected to yield a negative specific rotation value . A positive or near-zero value would be a strong indicator of either contamination with the L-enantiomer or complete racemization.
Experimental Protocol for Optical Rotation Measurement
The following protocol outlines the steps for the accurate determination of the specific rotation of Boc-D-Dap-OMe·HCl. This procedure is designed to be a self-validating system, with an emphasis on precision and control of experimental variables.
I. Instrumentation and Materials
Polarimeter: Calibrated instrument with a sodium D-line (589 nm) light source.
Solvent: High-purity methanol (MeOH) or chloroform (CHCl₃). The choice of solvent is critical as it can significantly impact the measured rotation.
Volumetric Flasks and Pipettes: Class A, calibrated.
Analytical Balance: Accurate to at least 0.1 mg.
Sample: Pure Boc-D-Dap-OMe·HCl, dried under vacuum to remove residual solvents.
II. Step-by-Step Procedure
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a blank solvent measurement.
Sample Preparation:
Accurately weigh approximately 100 mg of the dried Boc-D-Dap-OMe·HCl.
Quantitatively transfer the sample to a 10 mL volumetric flask.
Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark. Ensure complete dissolution. This creates a concentration (c) of approximately 1 g/100 mL.
Measurement:
Rinse the sample cell with the pure solvent and take a blank reading. This should be close to zero.
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
Place the sample cell in the thermostatted chamber of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C).
Allow the solution to equilibrate to the set temperature.
Record the observed rotation (α). Take multiple readings and average them to minimize random error.
Calculation of Specific Rotation:
The specific rotation ([α]) is calculated using the following formula:
[α]Tλ = (100 × α) / (l × c)
Where:
[α]Tλ is the specific rotation at temperature T and wavelength λ.
α is the observed rotation in degrees.
l is the path length of the sample cell in decimeters (dm).
c is the concentration of the sample in g/100 mL.
III. Experimental Workflow Diagram
Caption: Workflow for the determination of specific rotation.
Beyond Optical Rotation: Alternative Methodologies
While optical rotation is a valuable and rapid technique, it provides a measure of the bulk enantiomeric excess. For a more detailed and quantitative analysis of enantiomeric purity, chromatographic and spectroscopic methods are the gold standard.
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification.[4]
Principle: A solution of the sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.
Advantages:
High accuracy and precision in determining enantiomeric excess (e.e.).
Can detect very low levels of the undesired enantiomer.
The method can be validated according to ICH guidelines for use in a regulated environment.[5]
Considerations: Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric purity.[6]
Principle:
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum.[7]
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form stable diastereomers, which will have distinct NMR spectra.
Advantages:
Provides structural information in addition to enantiomeric ratio.
Can be a relatively rapid method, especially with CSAs.
Considerations: Requires a sufficiently high magnetic field strength and careful selection of the chiral agent. The accuracy may be lower than that of chiral HPLC for detecting trace enantiomeric impurities.
Method Selection Workflow
Caption: Decision tree for selecting a purity analysis method.
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13083.
Lu, T., & Chen, F. (2020). Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue. Molecules, 25(3), 634.
Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(42), 5085-5095.
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
McArthur, D., et al. (2023). Observation of Rayleigh optical activity for chiral molecules: a new chiroptical tool. arXiv preprint arXiv:2305.14088.
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185.
Cameron, R. P., et al. (2023). Observation of Rayleigh Optical Activity for Chiral Molecules: A New Chiroptical Tool. Physical Review Letters, 130(5), 053001.
Pályi, A., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. European Journal of Organic Chemistry, 2020(31), 4941-4947.
A Senior Application Scientist's Guide to the Verification of Enantiomeric Purity of D-Dap Methyl Ester Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic curiosity—it is a critical determinant of a drug candidate's effi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic curiosity—it is a critical determinant of a drug candidate's efficacy and safety. D-2,3-diaminopropionic acid (D-Dap) and its derivatives are increasingly utilized as key synthons in the development of novel therapeutics, including peptide and peptidomimetic drugs. The seemingly subtle difference between the D- and L-enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the rigorous verification of the enantiomeric purity of D-Dap methyl ester derivatives is an indispensable aspect of quality control throughout the drug development lifecycle.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the enantiomeric purity of D-Dap methyl ester derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate technique for your specific analytical challenge. Every protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative: Direct vs. Indirect Chiral Resolution
The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To overcome this, we must introduce a chiral selector into the analytical system. This can be achieved through two primary strategies:
Direct Methods: The enantiomeric mixture is introduced directly onto a chiral stationary phase (CSP) in a chromatographic system (e.g., HPLC, GC, or SFC). The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, enabling their separation and quantification.
Indirect Methods: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral chromatographic column.
The choice between these approaches is dictated by a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, available instrumentation, and throughput needs.
Comparative Analysis of Key Methodologies
The following table provides a high-level comparison of the most effective techniques for the verification of the enantiomeric purity of D-Dap methyl ester derivatives.
Parameter
Direct Chiral HPLC
Direct Chiral GC
Indirect Method (via Derivatization)
Direct Chiral SFC
Principle
Differential interaction with a chiral stationary phase.
Separation of volatile derivatives on a chiral capillary column.
Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.
Separation using a supercritical fluid mobile phase on a chiral stationary phase.
Sample Preparation
Minimal; dissolution in a suitable solvent. Requires N-protection (e.g., Boc, Fmoc).
Derivatization to volatile esters/amides is mandatory.
Derivatization reaction required prior to analysis.
Minimal; dissolution in a suitable solvent. Requires N-protection.
Typical Resolution (Rs)
> 1.5
> 1.5
> 1.5
> 1.5
Limit of Quantification (LOQ)
~0.05 - 0.1%
~0.01 - 0.05%
~0.05 - 0.1%
~0.05 - 0.1%
Key Advantages
- Direct analysis- Broad applicability- Well-established
- High resolution- High sensitivity (especially with MS detection)
- Utilizes standard achiral columns- Can be coupled with various detection methods (HPLC-UV, GC-FID, LC-MS)
- High speed- Reduced solvent consumption ("Green" chemistry)- High efficiency
Key Disadvantages
- CSPs can be expensive- Method development can be empirical
- Derivatization is time-consuming and can introduce impurities- Not suitable for non-volatile compounds
- Derivatization can be complex and may not go to completion- Chiral derivatizing agent must be of high enantiomeric purity
- Higher initial instrument cost- Method development can be complex
Best Suited For
Routine QC, high-throughput screening of N-protected derivatives.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the workhorse for enantiomeric purity assessment in the pharmaceutical industry due to its robustness and broad applicability. The key to this technique is the selection of an appropriate chiral stationary phase (CSP). For N-protected D-Dap methyl ester derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points.
The mechanism of separation on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.
Diagram of Direct Chiral HPLC Workflow
Caption: Workflow for Direct Chiral HPLC Analysis.
Experimental Protocol: Chiral HPLC of N-Boc-D-Dap Methyl Ester
This protocol is a representative starting point for the analysis of a doubly N-protected D-Dap methyl ester derivative.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
Chiral Stationary Phase: A polysaccharide-based column, such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a macrocyclic glycopeptide column like CHIROBIOTIC® T.
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) may be necessary to improve peak shape for amine-containing compounds. A typical starting condition is n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a wavelength where the derivative strongly absorbs (e.g., 210 nm for the Boc group).
Sample Preparation:
Accurately weigh and dissolve the N-Boc-D-Dap methyl ester derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Prepare a racemic (D/L) standard of the same derivative at the same concentration to confirm the elution order and resolution of the enantiomers.
Analysis and Data Interpretation:
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
Inject the D-Dap methyl ester derivative sample.
Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers:
% ee = ([Area(D) - Area(L)] / [Area(D) + Area(L)]) x 100
Causality Behind Choices: The N-Boc protecting groups are crucial as they cap the polar amino functionalities, making the molecule more suitable for normal-phase chromatography and enhancing its interaction with the polysaccharide-based CSP. The basic additive helps to prevent peak tailing by minimizing ionic interactions with any residual silanol groups on the silica support of the CSP.
Direct Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, it necessitates the conversion of the non-volatile amino acid ester into a volatile derivative.
Diagram of Direct Chiral GC Workflow
Caption: Workflow for Direct Chiral GC-MS Analysis.
Experimental Protocol: Chiral GC-MS of D-Dap Methyl Ester Derivatives
This protocol involves a two-step derivatization to make the D-Dap methyl ester sufficiently volatile for GC analysis.
Instrumentation:
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Autosampler for precise injections.
Chromatographic Conditions:
Chiral Stationary Phase: A chiral capillary column such as Chirasil-L-Val.
Carrier Gas: Helium at a constant flow rate.
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the derivatives.
Injector and Detector Temperature: Typically 250 °C.
Sample Preparation (Two-Step Derivatization):
Step 1: Esterification of the Carboxyl Group (if starting from the free acid): This is already accomplished in the D-Dap methyl ester.
Step 2: Acylation of the Amino Groups:
Dissolve the D-Dap methyl ester sample in a suitable solvent (e.g., dichloromethane).
Add an acylating agent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine).
Heat the reaction mixture to ensure complete derivatization.
After cooling, the reaction mixture can be washed with water to remove excess reagents and the organic layer is collected for analysis.
Analysis and Data Interpretation:
Similar to the HPLC method, a racemic standard should be derivatized and analyzed to confirm peak identity and resolution.
The enantiomeric excess is calculated from the peak areas of the derivatized D- and L-enantiomers.
Causality Behind Choices: The fluorinated acylating agents create highly volatile and thermally stable derivatives that are ideal for GC analysis. The electron-capturing properties of the fluorine atoms also enhance sensitivity when using an electron capture detector (ECD) or provide characteristic fragmentation patterns in MS.
Indirect Method via Diastereomer Formation with Marfey's Reagent
The indirect approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used CDA for the analysis of amino acids.
Diagram of Indirect Analysis Workflow
Caption: Workflow for Indirect Chiral Analysis using Marfey's Reagent.
Experimental Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
Instrumentation:
Standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
Stationary Phase: A standard reversed-phase C18 column.
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used. For example, a gradient from 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30-40 °C.
Detection: UV at 340 nm, the characteristic absorbance maximum of the dinitrophenyl group.
Sample Preparation (Derivatization):
Dissolve the D-Dap methyl ester sample in a suitable buffer (e.g., 0.5 M triethylamine).
Add a solution of L-FDAA (Marfey's reagent) in acetone. An excess of the reagent is used to ensure complete derivatization.
Incubate the reaction mixture at an elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).
Quench the reaction by adding an acid (e.g., 0.5 M HCl).
Dilute the sample with the initial mobile phase before injection.
Analysis and Data Interpretation:
A racemic standard of Dap methyl ester should be derivatized and analyzed to identify the retention times of the two diastereomers (L-Dap-L-FDAA and D-Dap-L-FDAA).
The enantiomeric purity is determined from the relative peak areas of the two diastereomers.
Causality Behind Choices: Marfey's reagent reacts with the primary amino groups of the Dap methyl ester to form stable diastereomers. The dinitrophenyl chromophore provides a strong UV absorbance at 340 nm, allowing for sensitive detection. The separation on a standard C18 column is based on the different hydrophobicities of the diastereomers.
Validation of the Analytical Method
Regardless of the chosen method, it is imperative that the analytical procedure is validated to demonstrate its fitness for purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Key validation parameters include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for verifying the enantiomeric purity of D-Dap methyl ester derivatives is a multi-faceted decision.
Direct Chiral HPLC is often the preferred method for routine quality control due to its directness and reliability, especially for N-protected derivatives.
Direct Chiral GC excels in applications requiring high sensitivity for trace-level enantiomeric impurities, provided that the derivatization step is optimized and controlled.
The Indirect Method using Marfey's reagent offers flexibility as it utilizes standard, readily available achiral HPLC systems. It is particularly useful when chiral columns are not available or when dealing with complex matrices.
Chiral SFC is an emerging technique that offers significant advantages in terms of speed and reduced environmental impact, making it an attractive option for high-throughput screening environments.
Ultimately, the selected method must be rigorously validated to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently navigate the critical task of enantiomeric purity verification.
References
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